

An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Ala-OH*

Cat. No.: *B557644*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Ala-OH, or N- α -Fmoc-N- α -methyl-D-alanine, is a specialized amino acid derivative crucial in modern peptide chemistry and drug discovery. Its unique structure, incorporating both the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation on a D-configured alanine, offers significant advantages in the synthesis of modified peptides. The introduction of an N-methyl group enhances the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.^[1] This modification can also improve a peptide's bioavailability and cell permeability. The D-configuration of the alanine residue further contributes to enzymatic resistance and allows for the exploration of novel peptide conformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications.

Chemical Structure and Formula

Fmoc-N-Me-D-Ala-OH is characterized by a central D-alanine core. The amino group is protected by an Fmoc group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS). The nitrogen of the amino group is also substituted with a methyl group.

Chemical Formula: $C_{19}H_{19}NO_4$ ^{[2][3][4]}

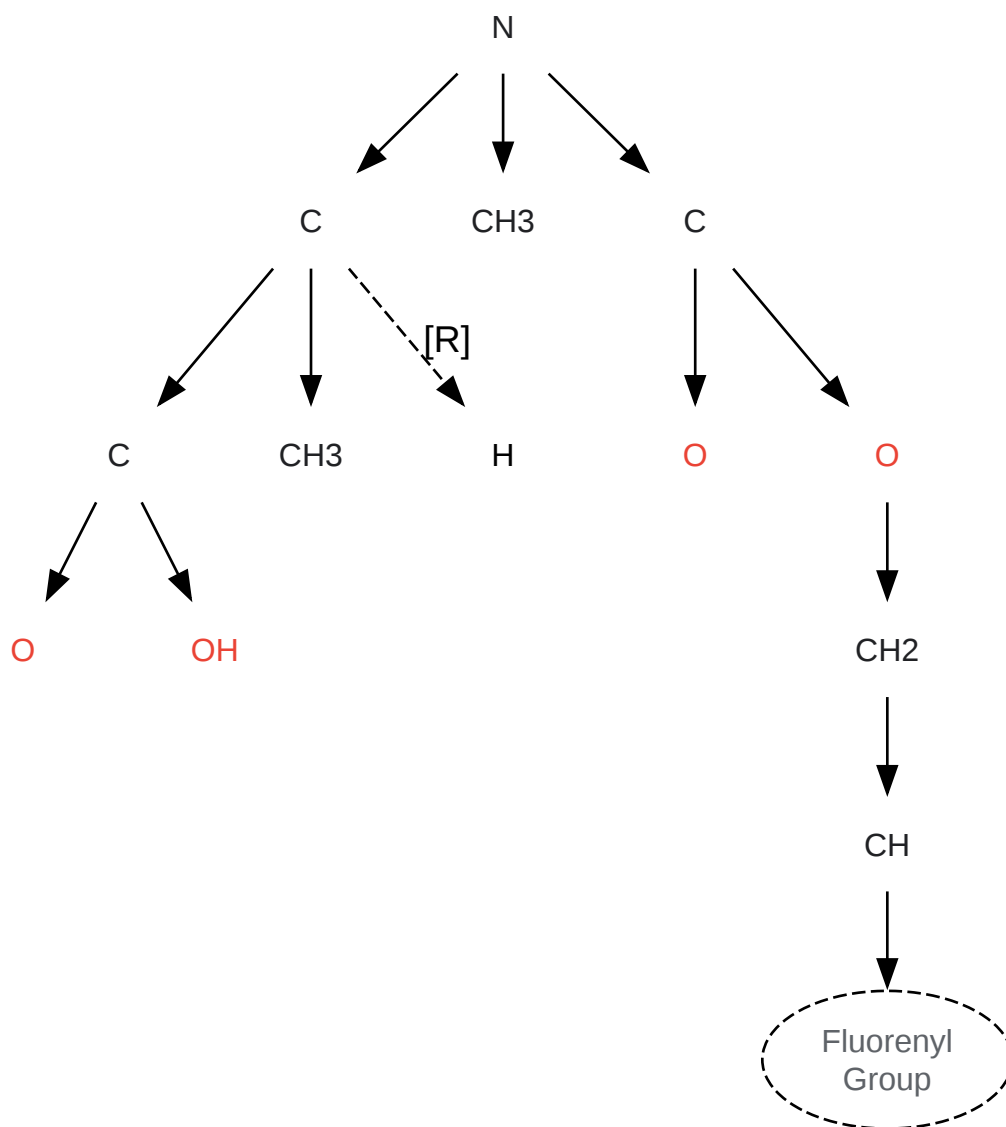
IUPAC Name: (2R)-2-[-INVALID-LINK--amino]propanoic acid^[5]

SMILES: C--INVALID-LINK--C(O)=O[5]

InChI Key: JOFHWKQIQLPZTC-GFCCVEGCSA-N[5]

Below is a 2D representation of the chemical structure.

Fmoc-N-Me-D-Ala-OH Structure



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Caption: 2D chemical structure of **Fmoc-N-Me-D-Ala-OH**.

Physicochemical Properties

The quantitative properties of **Fmoc-N-Me-D-Ala-OH** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	References
Molecular Weight	325.36 g/mol	[2] [3]
CAS Number	138774-92-2	[2] [4] [6]
Appearance	White to off-white solid/powder	[2] [4]
Melting Point	~155 °C	[4]
Optical Rotation	$[\alpha]_{D^{20}} = +20 \pm 2^\circ$ (c=1 in DMF)	[4]
Purity	≥99.5% (Chiral HPLC)	[4]
Storage Temperature	0 - 8 °C	[4] [7]

Experimental Protocols

Solubility Preparation

Fmoc-N-Me-D-Ala-OH exhibits solubility in organic solvents commonly used in peptide synthesis. Here are protocols for preparing stock solutions:

- In DMSO: Can be dissolved in DMSO at a concentration of 100 mg/mL (307.35 mM), though ultrasonic assistance may be required.[\[2\]](#) It is noted that hygroscopic DMSO can affect solubility.[\[2\]](#)
- Aqueous/Organic Mixtures for In Vitro Use:
 - Protocol 1: A solution of ≥ 2.5 mg/mL can be achieved by adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[2\]](#)[\[8\]](#)
 - Protocol 2: A clear solution of ≥ 2.5 mg/mL can be prepared in 10% DMSO and 90% Corn Oil.[\[2\]](#)[\[8\]](#)

Storage of Stock Solutions: Once prepared, solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[2]

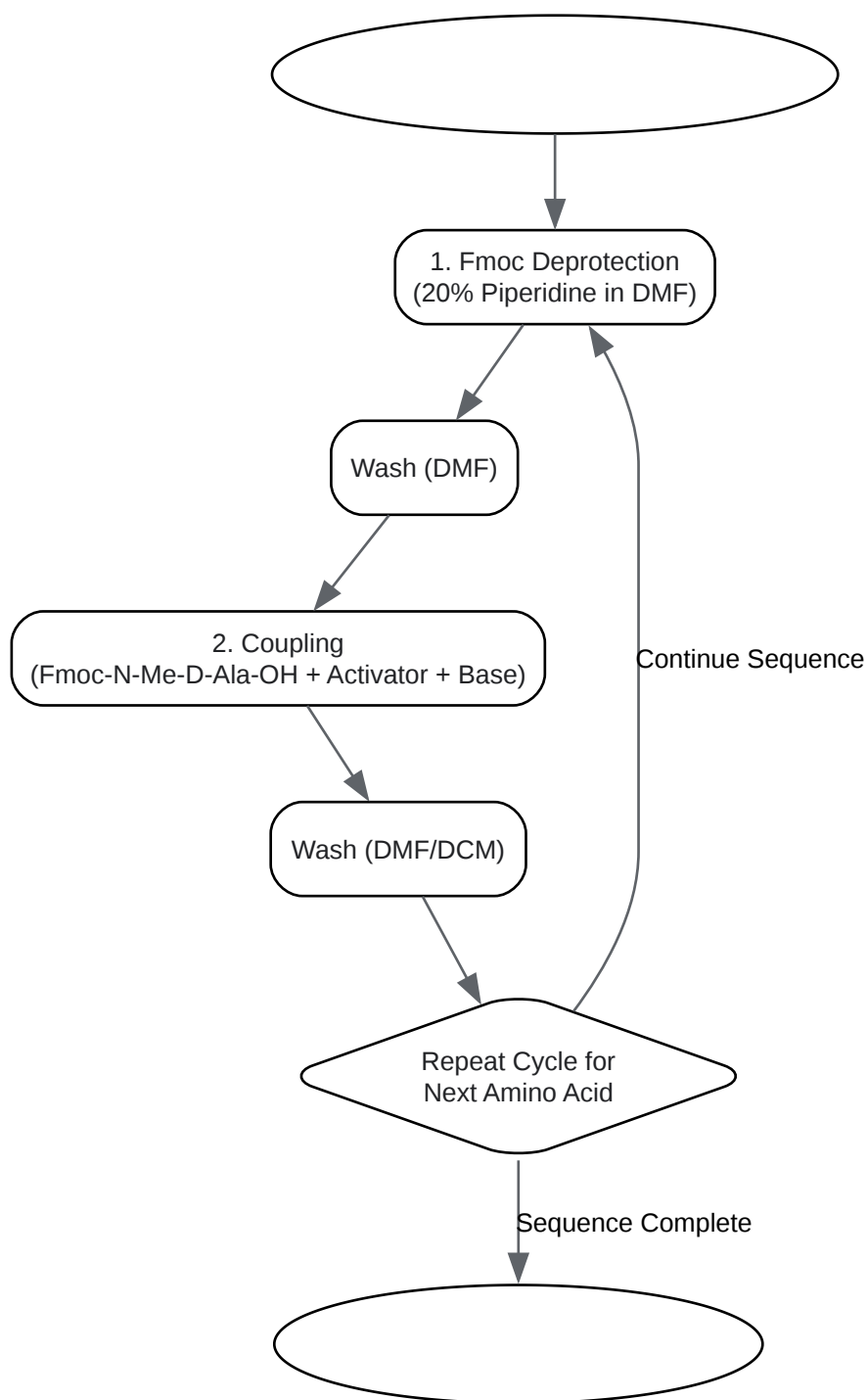
Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Ala-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[1] The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

General Coupling Protocol:

- **Resin Preparation:** The synthesis begins with a resin (e.g., 2-chlorotrityl or Wang resin) that has the first amino acid attached. The Fmoc protecting group on this initial amino acid is removed.[9]
- **Fmoc Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9] This exposes a free amine group for the next coupling step.
- **Amino Acid Activation:** In a separate vessel, dissolve **Fmoc-N-Me-D-Ala-OH** and an activating agent (e.g., HATU, HBTU) in a suitable solvent like DMF. An organic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is added to facilitate the reaction.[9]
- **Coupling:** The activated **Fmoc-N-Me-D-Ala-OH** solution is added to the resin. The mixture is agitated for a specified period (typically 1-4 hours) to allow the coupling reaction to proceed to completion.[9]
- **Washing:** The resin is thoroughly washed with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.[9]
- **Cycle Repetition:** The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

The diagram below illustrates the logical workflow for incorporating **Fmoc-N-Me-D-Ala-OH** into a peptide chain via SPPS.



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